1-Amino-3-(1H-imidazol-1-YL)propan-2-OL
Overview
Description
1-Amino-3-(1H-imidazol-1-yl)propan-2-ol is an organic compound with the molecular formula C6H11N3O. It features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-(1H-imidazol-1-YL)propan-2-OL, an imidazole-containing compound, is the cytochrome P450-dependent 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound inhibits the synthesis of sterols in fungi by binding to the heme cofactor of the cytochrome CYP51 . This inhibition disrupts the normal functioning of the fungi, leading to their eventual death .
Biochemical Pathways
The compound affects the sterol synthesis pathway in fungi. By inhibiting the 14α-lanosterol demethylase, it prevents the conversion of lanosterol to ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its absence disrupts the integrity and function of the cell membrane .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility in water and other polar solvents . This could potentially improve its absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The compound’s action results in the disruption of the fungal cell membrane due to the lack of ergosterol . This leads to the leakage of intracellular components and eventually, the death of the fungi .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored under dry inert gas
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(1H-imidazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be prepared from alpha halo-ketones through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(1H-imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazoles, which have significant applications in pharmaceuticals and chemical research .
Scientific Research Applications
1-Amino-3-(1H-imidazol-1-yl)propan-2-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the hydroxyl group present in 1-Amino-3-(1H-imidazol-1-yl)propan-2-ol.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of an imidazole ring.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group attached to the propanol chain, which enhances its reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
1-amino-3-imidazol-1-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,3-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLIJMUJLJBZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-60-9 | |
Record name | 1-amino-3-(1H-imidazol-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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